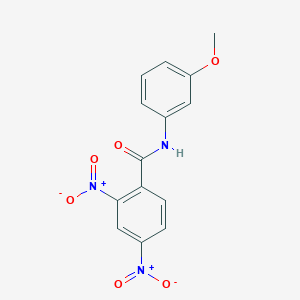

N-(3-methoxyphenyl)-2,4-dinitrobenzamide

Beschreibung

N-(3-Methoxyphenyl)-2,4-dinitrobenzamide is a nitrobenzamide derivative characterized by a 2,4-dinitro-substituted benzoyl group linked to a 3-methoxyphenylamine moiety. The compound’s structure combines electron-withdrawing nitro groups and an electron-donating methoxy substituent, which influence its electronic properties, solubility, and biological interactions.

Eigenschaften

Molekularformel |

C14H11N3O6 |

|---|---|

Molekulargewicht |

317.25 g/mol |

IUPAC-Name |

N-(3-methoxyphenyl)-2,4-dinitrobenzamide |

InChI |

InChI=1S/C14H11N3O6/c1-23-11-4-2-3-9(7-11)15-14(18)12-6-5-10(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18) |

InChI-Schlüssel |

IXGWMTURAIRTMW-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2,4-dinitrobenzamide typically involves the following steps:

Nitration of Benzamide: The starting material, benzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 2 and 4 positions of the benzene ring.

Methoxylation: The nitrated benzamide is then reacted with 3-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-(3-methoxyphenyl)-2,4-dinitrobenzamide.

Industrial Production Methods

In an industrial setting, the production of N-(3-methoxyphenyl)-2,4-dinitrobenzamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: N-(3-Methoxyphenyl)-2,4-Dinitrobenzamid kann Oxidationsreaktionen, insbesondere an der Methoxygruppe, eingehen, die zur Bildung entsprechender Chinone führen.

Reduktion: Die Nitrogruppen in der Verbindung können unter Verwendung von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu Aminen reduziert werden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen die Nitrogruppen unter geeigneten Bedingungen durch andere Substituenten ersetzt werden können.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) in saurem Medium.

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) als Katalysator.

Substitution: Natriummethoxid (NaOCH₃) in Methanol für die nucleophile aromatische Substitution.

Hauptprodukte

Oxidation: Bildung von Chinonen.

Reduktion: Bildung von N-(3-Methoxyphenyl)-2,4-Diaminobenzamid.

Substitution: Bildung verschiedener substituierter Benzamide, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Mechanismus, über den N-(3-Methoxyphenyl)-2,4-Dinitrobenzamid seine Wirkung entfaltet, beinhaltet die Wechselwirkung seiner Nitrogruppen mit biologischen Molekülen. Die Nitrogruppen können reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren und so verschiedene biologische Effekte hervorrufen. Die Methoxygruppe kann auch eine Rolle bei der Modulation der Reaktivität der Verbindung und der Wechselwirkung mit molekularen Zielen spielen.

Wirkmechanismus

The mechanism by which N-(3-methoxyphenyl)-2,4-dinitrobenzamide exerts its effects involves the interaction of its nitro groups with biological molecules. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Key structural analogs and their properties are summarized below:

Table 1: Structural Comparison of Nitrobenzamide Derivatives

Key Observations :

- This could influence its reactivity in enzymatic activation pathways .

- Biological Activity : DNB1 and DNB2 (3,5-dinitrobenzamides) exhibit potent antitubercular activity (MIC <1 µg/mL), attributed to the nitro groups’ positioning and the methoxyethyl side chain . The target compound’s 3-methoxy group may confer similar advantages, though its efficacy against Mycobacterium tuberculosis remains untested in the provided data.

Functional Comparisons: Cytotoxicity and Enzymatic Activation

Table 2: Functional Properties of Nitrobenzamide Derivatives

Key Findings :

- Cytotoxicity and Substituent Electronics : Electron-donating substituents (e.g., -OMe) at the 4-position enhance cytotoxicity in nitrobenzamide mustards, as seen in SN 23862 . The target compound’s 3-methoxy group may similarly enhance bioactivity, though its position on the phenyl ring (vs. the side chain in DNB1) could alter uptake or target binding.

- Enzymatic Activation: SN 23862’s high activation by nitroreductase (145-fold) underscores the importance of nitro group positioning for prodrug applications.

Physicochemical Properties

- Solubility : Methoxy groups generally improve aqueous solubility compared to hydrophobic substituents (e.g., -Cl in ). This could enhance the target compound’s bioavailability relative to analogs like N-(5-chloropentyl)-3,5-dinitrobenzamide .

- Stability : Nitro groups are prone to reduction under physiological conditions. The electron-donating methoxy group may slow this process compared to electron-withdrawing substituents, extending the compound’s half-life .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.